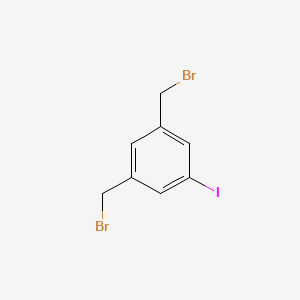

1,3-Bis(bromomethyl)-5-iodobenzene

Description

Properties

IUPAC Name |

1,3-bis(bromomethyl)-5-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2I/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAQAYJAXIDDAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CBr)I)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Conditions

- Brominating agent: N-Bromosuccinimide (NBS) is the reagent of choice for bromomethylation due to its ability to selectively brominate benzylic positions.

- Radical initiator: Benzoyl peroxide or similar radical initiators are used to promote the radical bromination mechanism.

- Solvent: Typically, inert solvents such as carbon tetrachloride (CCl4), dichloromethane (CH2Cl2), or chloroform (CHCl3) are employed.

- Temperature: Reactions are usually conducted under reflux conditions or at controlled temperatures to optimize yield and selectivity.

Reaction Mechanism

The bromination proceeds via a radical chain mechanism:

- Initiation: Decomposition of benzoyl peroxide generates radicals.

- Propagation: Radical abstraction of benzylic hydrogen atoms from the methyl groups forms benzylic radicals.

- Reaction with NBS: The benzylic radicals react with NBS to form bromomethyl groups and succinimide as a byproduct.

- Termination: Radicals recombine or are quenched.

Workup and Purification

- After completion, the reaction mixture is typically quenched with aqueous ammonium chloride solution.

- The organic layer is separated, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure.

- The crude product is purified by column chromatography using suitable eluents such as cyclohexane/ethyl acetate mixtures to obtain pure this compound.

Representative Preparation Procedure

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Dissolve 1,3-dimethyl-5-iodobenzene in dry dichloromethane | Dry conditions to avoid side reactions |

| 2 | Add N-bromosuccinimide (2 equivalents) and catalytic benzoyl peroxide | Radical initiator to promote bromination |

| 3 | Stir under reflux or at 40-60°C for several hours | Reaction time varies, typically 4-8 h |

| 4 | Quench with saturated aqueous NH4Cl solution | Stops reaction and removes succinimide |

| 5 | Extract organic layer, dry over Na2SO4 | Removes moisture |

| 6 | Concentrate under reduced pressure | Removes solvent |

| 7 | Purify by column chromatography (cyclohexane/EtOAc 12:1) | Isolates pure product |

This procedure typically yields the product with high purity (around 95%) and good yield (70-90%) depending on reaction scale and conditions.

Alternative and Scale-Up Considerations

- Industrial scale: The same bromination strategy is applied but with process optimization such as continuous flow reactors for better heat and mass transfer, automated reagent addition, and improved safety controls.

- Solvent choice: Industrial processes may employ greener solvents or solvent recycling to minimize environmental impact.

- Reaction monitoring: Techniques such as thin-layer chromatography (TLC) and gas chromatography (GC) are used to monitor reaction progress and optimize time.

Related Synthetic Transformations

The bromomethyl groups in this compound are versatile electrophilic sites that can undergo nucleophilic substitution, oxidation, or coupling reactions. The iodine substituent enables palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Heck reactions, expanding the compound’s synthetic utility.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting material | 1,3-dimethyl-5-iodobenzene |

| Brominating agent | N-Bromosuccinimide (NBS) |

| Radical initiator | Benzoyl peroxide or similar |

| Solvent | Dichloromethane, CCl4, or chloroform |

| Temperature | Reflux or 40-60°C |

| Reaction time | 4-8 hours |

| Workup | Quench with saturated NH4Cl, extract with organic solvent, dry over Na2SO4 |

| Purification | Column chromatography (cyclohexane/ethyl acetate) |

| Typical yield | 70-90% |

| Purity | ~95% |

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(bromomethyl)-5-iodobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.

Major Products:

Nucleophilic Substitution: Substituted benzene derivatives with functional groups like azides, thiols, or ethers.

Oxidation: Benzaldehyde or benzoic acid derivatives.

Coupling Reactions: Biaryl compounds or extended aromatic systems.

Scientific Research Applications

1,3-Bis(bromomethyl)-5-iodobenzene has diverse applications in scientific research:

Organic Synthesis: Used as a building block for synthesizing complex organic molecules and polymers.

Material Science: Employed in the preparation of advanced materials with specific electronic or optical properties.

Medicinal Chemistry: Investigated for its potential in drug development and as a precursor for bioactive compounds.

Mechanism of Action

The mechanism of action of 1,3-Bis(bromomethyl)-5-iodobenzene in chemical reactions involves the activation of the bromomethyl groups and the iodine atom. The bromomethyl groups act as electrophilic centers, facilitating nucleophilic attack, while the iodine atom can participate in halogen bonding and coupling reactions. These interactions enable the compound to form new chemical bonds and structures .

Comparison with Similar Compounds

1,3-Bis(bromomethyl)benzene (C₈H₈Br₂)

5-Iodo-m-xylene (C₈H₉I)

1-Bromo-3-tert-butyl-2-ethoxy-5-iodobenzene (C₁₂H₁₆BrIO)

- Substituents : Bromo, tert-butyl, ethoxy, and iodo groups.

- Synthesis : Requires multi-step routes involving etherification and halogenation .

- Reactivity : Steric hindrance from tert-butyl and ethoxy groups limits nucleophilic substitution.

- Applications : Niche uses in specialty organic synthesis .

Comparative Analysis

Reactivity Differences

- Iodine Influence: The iodine atom in this compound enables cross-coupling reactions (e.g., forming carbon-carbon bonds), unlike its non-iodinated analogue .

- Steric Effects : Bulky substituents in 1-Bromo-3-tert-butyl-2-ethoxy-5-iodobenzene reduce reactivity toward nucleophiles compared to the less hindered this compound .

Hazard Profiles

- Only this compound has documented respiratory toxicity, necessitating stricter safety protocols compared to analogues .

Biological Activity

Overview

1,3-Bis(bromomethyl)-5-iodobenzene (CAS No. 107164-93-2) is an organic compound characterized by a benzene ring substituted with two bromomethyl groups and one iodine atom. This unique structure imparts significant reactivity, making it a valuable compound in organic synthesis and medicinal chemistry. The compound has been explored for its biological activities, particularly in the context of drug development and material science.

- Molecular Formula : CHBrI

- Molecular Weight : 389.86 g/mol

- IUPAC Name : this compound

- Purity : Typically around 95% in commercial preparations.

The biological activity of this compound is primarily attributed to the electrophilic nature of its bromomethyl and iodine substituents. These groups can participate in various chemical reactions, including:

- Nucleophilic Substitution : The bromomethyl groups can be replaced by nucleophiles such as amines and thiols, leading to the formation of new compounds with potential biological activity.

- Oxidation Reactions : The compound can be oxidized to yield various derivatives that may exhibit different pharmacological properties.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, which are crucial for synthesizing complex organic molecules.

Medicinal Chemistry

This compound has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Its ability to form diverse derivatives makes it a useful building block in drug discovery.

Case Studies

- Anticancer Activity : A study explored the use of derivatives synthesized from this compound in the development of anticancer agents. The synthesized compounds showed promising results in inhibiting cancer cell proliferation in vitro.

- Anti-inflammatory Properties : Research indicated that certain derivatives could inhibit cyclooxygenase enzymes, thus reducing inflammation markers in biological assays.

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1,3-Bis(bromomethyl)benzene | Lacks iodine; less versatile | Limited biological activity |

| 1,3-Bis(iodomethyl)benzene | Contains two iodomethyl groups; increased steric hindrance | Higher reactivity but limited applications |

| This compound | Unique combination of bromomethyl and iodine; versatile | Potential anticancer and anti-inflammatory |

Synthesis Methods

The synthesis of this compound typically involves:

- Starting from 1,3-dimethyl-5-iodobenzene.

- Bromination using N-bromosuccinimide (NBS) under radical conditions.

This multi-step process allows for careful control over the introduction of functional groups, resulting in high yields and purity.

Q & A

Q. What are the established synthetic routes for preparing 1,3-Bis(bromomethyl)-5-iodobenzene, and what key reaction parameters influence yield?

The compound is synthesized via radical bromination of 5-iodo-m-xylene using N-bromosuccinimide (NBS, 2.2 equivalents) under light irradiation in acetonitrile. Reaction progress is monitored by TLC (hexane eluent). Key parameters include stoichiometric control of NBS, solvent choice (polar aprotic solvents like acetonitrile enhance reactivity), and light intensity for radical initiation. Post-reaction purification involves succinimide removal via carbon tetrachloride extraction and recrystallization from ethanol, yielding 42% pure product .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral features confirm its structure?

- 1H NMR (CDCl₃): Peaks at δ 4.38 ppm (s, 4H, CH₂Br) and aromatic protons at δ 7.38 (s, 1H) and 7.67 ppm (s, 2H) confirm substitution patterns .

- 13C NMR : Signals at δ 31.3 (CH₂Br), 94.3 (C-I), and 129.0–140.2 ppm (aromatic carbons) validate connectivity .

- Elemental analysis : Matches calculated values (C: 24.65%, H: 1.81%) .

Q. What are the common impurities encountered during synthesis, and how are they identified and removed?

Impurities include unreacted 5-iodo-m-xylene and mono-brominated intermediates. TLC monitoring (hexane) identifies incomplete reactions. Post-synthesis, succinimide byproducts are removed via CCl₄ extraction, while cold ethanol washes eliminate residual solvents .

Advanced Research Questions

Q. How can this compound serve as a precursor in dendrimer synthesis, and what factors affect nucleophilic substitution efficiency with heterocyclic amines?

The compound reacts with azoles (e.g., imidazole, triazole) under basic conditions (K₂CO₃/KOH) in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Key factors:

- Reaction duration : Extended heating (30 h at 80°C) improves substitution but risks decomposition.

- Solvent polarity : Toluene minimizes side reactions compared to polar solvents.

- Purification : Column chromatography (SiO₂, ethyl acetate/methanol) isolates dendrimers with yields ≤48% .

Q. How do solvent polarity and temperature variations impact the 1H NMR spectral resolution of this compound, and how can these effects be mitigated?

- Solvent effects : CD₃CN ( ) vs. CDCl₃ ( ) may shift aromatic proton peaks due to differing polarities. For consistency, use CDCl₃ as a standard solvent .

- Temperature : Elevated temperatures can broaden peaks; spectra should be recorded at 23°C for reproducibility .

Q. What strategies can improve the low yields (e.g., 42%) observed in radical bromination synthesis?

Q. In cross-coupling reactions, how does the reactivity of bromine vs. iodine substituents influence regioselectivity?

Bromine typically exhibits higher reactivity in Suzuki-Miyaura couplings, but iodine’s larger size can sterically hinder reactions. Selective activation of bromomethyl groups can be achieved using Pd(0) catalysts at 60–80°C, leaving the iodine substituent intact for subsequent functionalization .

Q. How does the electronic environment of the aromatic ring influence electrophilic substitution reactivity?

The electron-withdrawing iodine and bromomethyl groups deactivate the ring, directing electrophiles to the para position relative to iodine. Computational modeling (e.g., DFT) can predict regioselectivity in reactions like nitration or sulfonation .

Q. What challenges arise in dendrimer topology when introducing sterically bulky substituents via this compound?

Bulky azoles (e.g., 1,2,4-triazole) reduce substitution efficiency due to steric hindrance, leading to defective dendrimer branches. Optimizing reaction time (6–12 h) and using smaller nucleophiles (e.g., imidazole) improves structural uniformity .

Q. How can discrepancies in elemental analysis data (e.g., C/H ratios) be resolved during purity validation?

Discrepancies often arise from residual solvents or incomplete drying. Combustion analysis should be paired with TGA (thermogravimetric analysis) to confirm solvent-free samples. Recrystallization from ethanol/hexane mixtures enhances purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.